molecular formula C9H15N3O B13336360 5-Cyclobutoxy-1,3-dimethyl-1H-pyrazol-4-amine

5-Cyclobutoxy-1,3-dimethyl-1H-pyrazol-4-amine

Cat. No.: B13336360
M. Wt: 181.23 g/mol
InChI Key: VCHAFFFKPCSBII-UHFFFAOYSA-N
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Description

5-Cyclobutoxy-1,3-dimethyl-1H-pyrazol-4-amine is an organic compound with the molecular formula C9H15N3O. It is a member of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by its unique structure, which includes a cyclobutoxy group attached to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclobutoxy-1,3-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 1,3-dimethyl-1H-pyrazol-4-amine with cyclobutyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Cyclobutoxy-1,3-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles and amine derivatives, which can be further utilized in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 5-Cyclobutoxy-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of its use .

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

5-cyclobutyloxy-1,3-dimethylpyrazol-4-amine

InChI

InChI=1S/C9H15N3O/c1-6-8(10)9(12(2)11-6)13-7-4-3-5-7/h7H,3-5,10H2,1-2H3

InChI Key

VCHAFFFKPCSBII-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1N)OC2CCC2)C

Origin of Product

United States

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